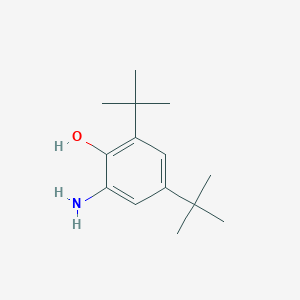

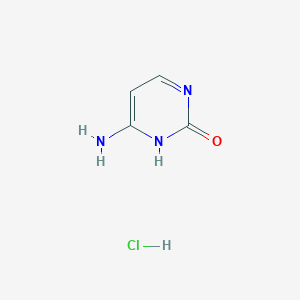

6-Aminopyrimidin-2(1H)-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

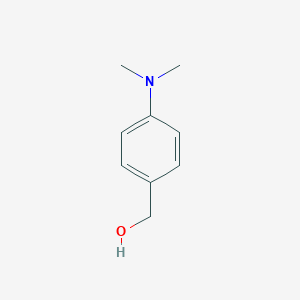

6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 . It is used in scientific research and has potential applications in drug development, organic synthesis, and biochemical studies.

Physical And Chemical Properties Analysis

6-Aminopyrimidin-2(1H)-one hydrochloride has a boiling point that is not specified . It is soluble, with a solubility of 13.4 mg/ml . The compound has a lipophilicity Log Po/w (iLOGP) of 0.73 .Wissenschaftliche Forschungsanwendungen

Reactivity and Synthesis

Reactivity with Dimethyl Acetylenedicarboxylate (DMAD) : 6-Aminopyrimidin-4(3H)-one derivatives react with DMAD to produce 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones as main products. This reactivity is based on DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).

Synthesis of 2-Aminopyrimidine Derivatives : 2-Aminopyrimidine derivatives have been synthesized for potential use as antimicrobial agents. Their structure and activity are characterized by elements analysis and IR, 1H NMR data (Barot & Desai, 2013).

Antimicrobial and Anticancer Properties

Antimicrobial Activity : Synthesized 2-aminopyrimidine derivatives have demonstrated notable antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Gupta et al., 2014).

Anticancer Potential : Complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and shown to exhibit anticancer activity. For example, a specific complex demonstrated significant efficacy against the human breast cancer MDA-MB231 cell line (Elsayed et al., 2012).

Biologically Active Compounds

- Design of Biologically Active Compounds : Literature data on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years indicate their use in the development of antiviral, antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).

Crystal Structures and Molecular Interactions

- Crystal Structure Analysis : Studies on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have provided insights into the hydrogen-bonded bimolecular ring motif with graph-set notation R22(8) and its role in base pairing (Balasubramani et al., 2007).

Safety And Hazards

The compound has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas . It should be kept cool and protected from moisture . Personal protective equipment should be used as required .

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidin-2-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPBQZRBLDZKPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=O)N=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminopyrimidin-2(1H)-one hydrochloride | |

CAS RN |

1784-08-3 |

Source

|

| Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.